2-Methyl-4-phenyloxazol-5-amine
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Overview
Description
2-Methyl-4-phenyloxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a phenyl group and a methyl group attached to the oxazole ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenyloxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide at elevated temperatures . Another approach involves the nucleophilic ring opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with various primary amines, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Amino-substituted oxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-phenyloxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one
- Thiazoles
- Imidazoles
Comparison: 2-Methyl-4-phenyloxazol-5-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles generally exhibit different reactivity and biological activities, making them valuable in diverse applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
InChI Key |
CLRUYYLRTLTWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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